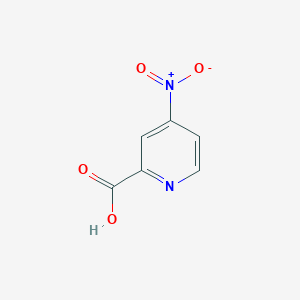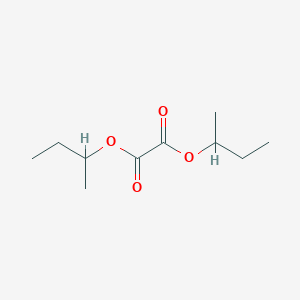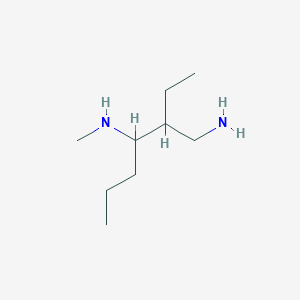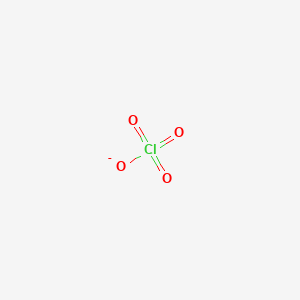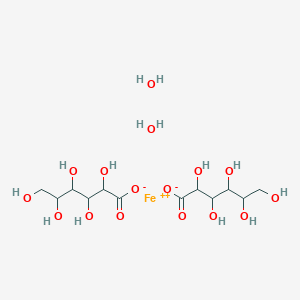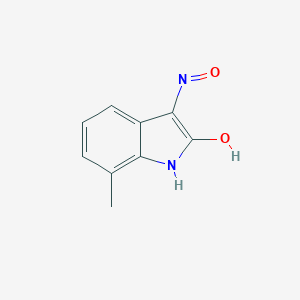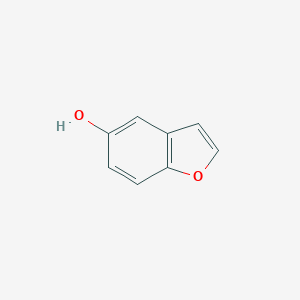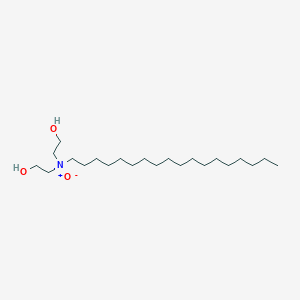
Dihydroxyethyl stearamine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroxyethyl stearamine oxide (DESO) is a surfactant that is commonly used in various industrial applications. It is a non-ionic surfactant that is used as a wetting agent, emulsifier, and dispersant. DESO is synthesized from stearylamine and ethylene oxide, and it has a molecular weight of 325.5 g/mol.
Wirkmechanismus
Dihydroxyethyl stearamine oxide acts as a surfactant by reducing the surface tension between two immiscible phases. It contains both hydrophobic (stearylamine) and hydrophilic (ethylene oxide) groups, which allows it to adsorb at the interface between two phases. This reduces the interfacial tension, which facilitates the formation of stable emulsions and dispersions.
Biochemische Und Physiologische Effekte
Dihydroxyethyl stearamine oxide has low toxicity and is considered safe for use in various industrial applications. It is not known to have any significant biochemical or physiological effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
Dihydroxyethyl stearamine oxide is a versatile surfactant that has several advantages for use in lab experiments. It is easy to synthesize, has low toxicity, and is compatible with a wide range of solvents. However, Dihydroxyethyl stearamine oxide has some limitations, such as its limited solubility in water and its tendency to form gels at high concentrations.
Zukünftige Richtungen
Dihydroxyethyl stearamine oxide has several potential future directions for research. One area of interest is the development of new synthesis methods that can produce Dihydroxyethyl stearamine oxide with improved properties, such as increased solubility in water or enhanced stability at high concentrations.
Another area of interest is the application of Dihydroxyethyl stearamine oxide in the synthesis of new materials, such as hybrid nanoparticles or MOFs. These materials have potential applications in various fields, such as drug delivery, catalysis, and gas storage.
Conclusion:
Dihydroxyethyl stearamine oxide is a versatile surfactant that has several scientific research applications. It is commonly used as a wetting agent, emulsifier, and dispersant in various industrial applications. Dihydroxyethyl stearamine oxide has low toxicity and is considered safe for use in lab experiments. Future research on Dihydroxyethyl stearamine oxide could lead to the development of new materials with potential applications in various fields.
Synthesemethoden
Dihydroxyethyl stearamine oxide is synthesized from stearylamine and ethylene oxide. Stearylamine is reacted with ethylene oxide under alkaline conditions to produce Dihydroxyethyl stearamine oxide. The synthesis of Dihydroxyethyl stearamine oxide is a straightforward process, and it can be easily scaled up for industrial applications.
Wissenschaftliche Forschungsanwendungen
Dihydroxyethyl stearamine oxide has been extensively studied for its applications in various scientific research fields. It is commonly used as a surfactant in the synthesis of nanoparticles, which are used in various biomedical applications. Dihydroxyethyl stearamine oxide has been shown to improve the stability and dispersibility of nanoparticles, which enhances their therapeutic efficacy.
Dihydroxyethyl stearamine oxide is also used as a surfactant in the synthesis of metal-organic frameworks (MOFs), which are widely used in gas storage and separation applications. Dihydroxyethyl stearamine oxide has been shown to improve the dispersion and stability of MOFs, which enhances their gas storage and separation properties.
Eigenschaften
CAS-Nummer |
14048-77-2 |
|---|---|
Produktname |
Dihydroxyethyl stearamine oxide |
Molekularformel |
C22H47NO3 |
Molekulargewicht |
373.6 g/mol |
IUPAC-Name |
N,N-bis(2-hydroxyethyl)octadecan-1-amine oxide |
InChI |
InChI=1S/C22H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26,19-21-24)20-22-25/h24-25H,2-22H2,1H3 |
InChI-Schlüssel |
CBLJNXZOFGRDAC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)[O-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)[O-] |
Andere CAS-Nummern |
14048-77-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



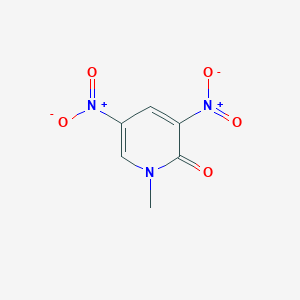
![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)
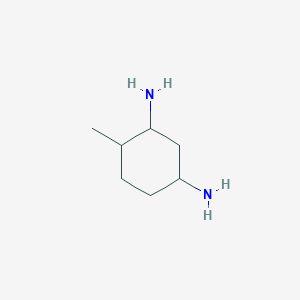
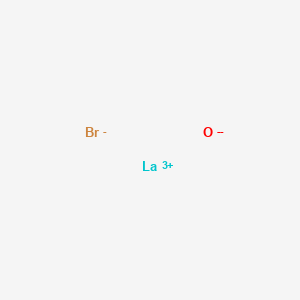
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)
